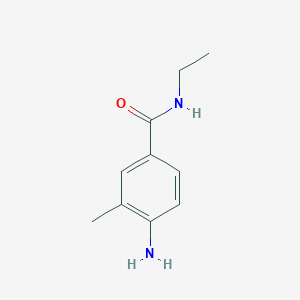
4-amino-N-ethyl-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-amino-N-ethyl-3-methylbenzamide is a derivative of benzamide, which is a class of compounds known for their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been studied for various biological activities, including anticonvulsant effects , antiemetic and parasympathomimetic activity , gastroprokinetic activity , and anticancer activity . These studies suggest that structural modifications of the benzamide moiety can lead to significant changes in the biological activity of these compounds.
Synthesis Analysis
The synthesis of benzamide derivatives often involves acylation reactions followed by modifications to the amide bond or the introduction of various substituents on the benzene ring. For instance, the synthesis of 4-amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide was achieved through acylation and catalytic hydrogenation, with high yields reported . Although the specific synthesis of this compound is not detailed, similar synthetic routes could be applied, with adjustments to the starting materials and reaction conditions to introduce the ethyl and methyl groups at the appropriate positions on the benzamide core.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their binding affinity to various receptors and their overall biological activity. For example, the study of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide revealed that modifications to the amide bond and the alkyl chain length can significantly affect dopamine D(4) receptor affinity . Similarly, the introduction of aromatic rings and the positioning of substituents can lead to more potent compounds with higher protective indices . These findings underscore the importance of molecular structure in the activity of benzamide derivatives.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including those that modify the amide bond or introduce new functional groups. The papers provided do not detail specific reactions for this compound, but they do discuss the synthesis and modifications of related compounds. For instance, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved condensation reactions and the use of phosphorus oxychloride for chlorination . These types of reactions are indicative of the chemical reactivity of benzamide derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as density, refractive index, molar refractivity, and polarizability, can be influenced by the structure of the compound. The study of 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide hydrochloride monohydrate showed that these properties are concentration-dependent and can be affected by the presence of salts like NaCl or LiCl in solution . While the specific properties of this compound are not provided, similar analytical techniques could be used to determine its physical and chemical characteristics.
Aplicaciones Científicas De Investigación
1. Toxicology and Cellular Transformation Studies
4-Amino-N-ethyl-3-methylbenzamide's derivatives, such as 3-Aminobenzamide, have been studied for their role in cellular processes. For instance, 3-Aminobenzamide, a nuclear poly ADP-ribosyl synthetase inhibitor, was found to alter the toxic and transforming effects of certain chemicals in BALB/3T3 cells, highlighting its significance in DNA damage repair and chemical-induced transformation in vitro (Lubet et al., 1984).
2. Cardiovascular Effects
Research has also explored the cardiovascular properties of related compounds, such as 3-[[[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl]methyl]-amino-N-methylbenzamide, in animal models. This compound, an anti-ulcer drug, exhibited various cardiovascular activities in anesthetized dogs and conscious rats, including alterations in arterial blood flow and cardiac contractility (Hirohashi et al., 1993).
3. Gastroprokinetic Agents
Another area of research includes the synthesis and evaluation of related compounds for gastroprokinetic activity. Studies have shown that certain derivatives of this compound have significant gastric emptying activity, providing insights into potential therapeutic applications (Morie et al., 1995).
4. Environmental Applications
There's also research on the environmental applications of derivatives, such as using N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated hydrous zirconium oxide for the removal of Ni(II) from aqueous solutions. This study demonstrated the potential of such compounds in environmental remediation (Rahman & Nasir, 2019).
5. Antiulcer and Biopharmaceutical Research
The antiulcer activities of phenylethylamine derivatives of this compound have been investigated, showing improvements in solubility, bioavailability, and effectiveness in preventing gastric ulcers in animal models (Hosokami et al., 1995).
6. Anticonvulsant Activity
This compound derivatives have been evaluated for their anticonvulsant effects, showing potential in the treatment of seizures. Specific derivatives demonstrated significant activity against seizures induced by various methods in animal studies (Clark et al., 1984).
7. Polymer Synthesis and Characterization
Research has also delved into the synthesis and characterization of novel aromatic polyimides using derivatives of this compound. These studies contribute to the development of materials with specific thermal and chemical properties (Butt et al., 2005).
8. Solubility and Thermodynamic Modeling
The solubility and thermodynamic properties of 4-aminobenzamide, a related compound, have been studied across various solvents. This research aids in understanding the dissolution behavior and thermodynamic characteristics of these compounds (Ouyang et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
4-amino-N-ethyl-3-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-3-12-10(13)8-4-5-9(11)7(2)6-8/h4-6H,3,11H2,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URVRSJQYUIGXML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30588189 |
Source


|
| Record name | 4-Amino-N-ethyl-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
912878-75-2 |
Source


|
| Record name | 4-Amino-N-ethyl-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30588189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





amine](/img/structure/B1283825.png)








![1-butyl-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1283853.png)